4-(2-Carbamoylhydrazinyl)-2,5-dihydroxy-1H-pyrrole-3-carboxamide
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Overview
Description
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the starting materials, reaction conditions, and the sequence of reactions .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound can undergo. It includes understanding the reaction conditions, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying properties such as solubility, melting point, boiling point, polarity, and reactivity. These properties can give insights into how the compound behaves under different conditions .Scientific Research Applications
Stereochemistry and Pharmacological Profile Enhancement
The study of stereochemistry in phenylpiracetam analogs, based on the pyrrolidin-2-one pharmacophore, has shown significant interest due to their capability to enhance memory processes and cognitive functions. This research emphasizes the importance of stereochemistry in improving the pharmacological profile of such compounds, justifying the necessity for drug substance purification to isolate the most effective stereoisomers (Veinberg et al., 2015).
Hybrid Catalysts in Medicinal Chemistry
The synthesis of pyranopyrimidine scaffolds, which are crucial precursors in the medicinal and pharmaceutical industries, utilizes hybrid catalysts. This research highlights the synthetic pathways and the application of various catalysts, including organocatalysts and metal catalysts, for developing lead molecules with significant biological activity (Parmar et al., 2023).
3-Hydroxycoumarin Chemistry
3-Hydroxycoumarin and its applications in various biological fields underline the compound's significance in genetics, pharmacology, and microbiology. The synthesis, reactivity, and biological properties of 3-hydroxycoumarin showcase its potential in producing heterocyclic compounds (Yoda, 2020).
Supramolecular Capsules from Calixpyrrole Scaffolds
Calixpyrrole components' self-assembly into supramolecular capsules demonstrates the potential of these structures in constructing molecular capsules with interesting binding properties for electron-poor guests. This research explores various approaches to utilize calix[4]pyrrole derivatives for creating supramolecular capsules (Ballester, 2011).
Mechanism of Action
Target of Action
The primary target of the compound 4-[2-(Aminocarbonyl)hydrazinyl]-2,5-dihydroxy-1H-pyrrole-3-carboxamide is SOD-1 , a mutant linked to familial amyotrophic lateral sclerosis . SOD-1 plays a crucial role in the detoxification of superoxide radicals, thus protecting cells from oxidative stress.
Mode of Action
The compound interacts with SOD-1 with high specificity
Biochemical Pathways
The compound’s action on SOD-1 affects the biochemical pathways related to the detoxification of superoxide radicals . This can have downstream effects on cellular processes that are sensitive to oxidative stress.
Pharmacokinetics
The molecular weight of the compound is215.17 , which suggests that it may have good bioavailability
Result of Action
The compound’s action on SOD-1 could potentially modulate the enzyme’s activity, thereby influencing the cellular response to oxidative stress . This could have implications for the treatment of conditions like familial amyotrophic lateral sclerosis.
Safety and Hazards
properties
IUPAC Name |
4-(2-carbamoylhydrazinyl)-2,5-dihydroxy-1H-pyrrole-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N5O4/c7-3(12)1-2(10-11-6(8)15)5(14)9-4(1)13/h9-10,13-14H,(H2,7,12)(H3,8,11,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHTFGOZWXGQPRR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(NC(=C1NNC(=O)N)O)O)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N5O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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